2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine
Description
2-Chloro-4,6-dimethoxy-1,3,5-triazine (referred to here as the target compound) is a triazine derivative characterized by chlorine and methoxy substituents at the 2-, 4-, and 6-positions of the heterocyclic ring. It is a stable yet highly reactive compound, widely utilized as a peptide coupling agent due to its ability to activate carboxylic acids for amide bond formation . Industrially, it is synthesized via chlorination and methoxylation of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), with scalable procedures enabling multikilogram production . The compound’s stability in solution (e.g., quaternary ammonium salts derived from it remain stable for over 60 days) and versatility in functionalization (e.g., alkynylation, hydrazination) make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-(chloromethyl)-4,6-dimethoxy-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-11-5-8-4(3-7)9-6(10-5)12-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRBGPVNGTEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The most widely documented method involves the stepwise substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methoxy groups. Cyanuric chloride reacts with sodium methoxide in a polar aprotic solvent, typically N,N-dimethylformamide (DMF), under controlled temperatures. The process begins by dissolving cyanuric chloride in DMF, followed by gradual addition of sodium methoxide at 5–10°C to prevent uncontrolled exothermic reactions. After an initial 1–2 hours at room temperature, the mixture is refluxed (2–3 hours) to ensure complete substitution.
The stoichiometric ratio of cyanuric chloride to sodium methoxide is critical. A molar ratio of 1:2–2.5 ensures selective disubstitution at the 4- and 6-positions while retaining the 2-chloro group. Excess sodium methoxide risks trisubstitution, forming 2,4,6-trimethoxy-1,3,5-triazine as a by-product.
Purification and Yield Optimization
Crude CDMT is isolated by quenching the reaction mixture with water, followed by filtration and washing to remove residual DMF and salts. Recrystallization in heptane enhances purity to >99.5%, with yields reaching 91%. Heptane’s low polarity selectively dissolves impurities, allowing high-purity CDMT to crystallize. The solvent is recoverable via distillation, reducing production costs.
Table 1: Key Parameters for DMF-Based Synthesis
Alternative Synthesis Using Sodium Bicarbonate and Methanol
Catalyzed Displacement in Aqueous-Methanol Systems
A patent by CN101624379A describes an alternative approach using sodium bicarbonate, methanol, and catalytic hydroxypropyl methyl-beta-cyclodextrin (HPM-β-CD). This method avoids toxic solvents like toluene and reduces by-product formation. Cyanuric chloride is dissolved in methanol and added to a slurry of sodium bicarbonate and HPM-β-CD in water at 0–30°C. The reaction proceeds via sequential displacement:
Advantages and Limitations
The use of HPM-β-CD enhances reaction selectivity by forming inclusion complexes with intermediates, minimizing trisubstitution. Yields exceed 85%, with by-products (mono- and trisubstituted triazines) below 5%. However, the aqueous-methanol system complicates product isolation, requiring extensive washing and drying.
Table 2: Comparative Analysis of Synthesis Methods
| Metric | DMF Method | Sodium Bicarbonate Method |
|---|---|---|
| Solvent toxicity | Moderate (DMF) | Low (methanol/water) |
| By-product formation | <5% trisubstituted | <5% monosubstituted |
| Yield | 89–91% | 85–88% |
| Industrial scalability | High | Moderate |
Critical Analysis of Reaction Conditions
Temperature Control
Both methods emphasize stringent temperature control. In the DMF-based process, initial cooling to 5–10°C prevents decomposition of sodium methoxide and mitigates side reactions. Conversely, the aqueous-methanol method uses gradual heating to drive disubstitution, leveraging the catalyst’s thermal stability.
Solvent Selection
DMF’s high polarity facilitates chloride displacement but poses challenges in removal due to its high boiling point (153°C). Heptane, used for recrystallization, offsets this by enabling low-temperature purification. In contrast, methanol’s lower boiling point (64.7°C) simplifies solvent recovery in the bicarbonate method but requires careful pH monitoring to avoid hydrolysis.
Industrial-Scale Considerations
Cost Efficiency
The DMF method’s high yield and solvent recyclability make it preferable for large-scale production. A batch process producing 345 kg of crude CDMT achieves 91% yield with 705 kg heptane recovered. The bicarbonate method, while environmentally favorable, incurs higher costs due to catalyst procurement and longer processing times .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding triazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Oxidized triazine derivatives with different oxidation states.
Reduction: Reduced triazine derivatives with methyl or other alkyl groups.
Scientific Research Applications
Peptide Synthesis
CDMT is primarily used as a peptide coupling agent . It facilitates the formation of amide bonds between amino acids or peptide fragments, making it essential for the synthesis of peptides in pharmaceutical research.
- Mechanism : CDMT activates carboxylic acids to form reactive intermediates that can couple with amines.
- Advantages : It offers higher yields and lower racemization compared to traditional coupling agents.
Specific Labeling Techniques
CDMT has been employed in the specific labeling of streptavidin through the modular method for affinity labeling (MoAL). This application is particularly useful in biochemical assays and diagnostics where precise labeling is crucial for detection and analysis.
Synthesis of Complex Molecules
CDMT is utilized in the synthesis of various complex molecules:
-
Preparation of Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) Ether : This involves a reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.
Reaction Product CDMT + 2-Hydroxy Triazine Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) Ether -
Synthesis of Trialkylammonium Salts : CDMT reacts with various tertiary amines to produce 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts.
Reaction Product CDMT + Tertiary Amine 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium Salt
Catalytic Reactions
Research indicates that CDMT can be employed in catalytic amide-forming reactions. Its stability and reactivity make it suitable for large-scale peptide synthesis.
Case Study 1: Peptide Synthesis Efficiency
In a study published in Synthetic Communications, researchers demonstrated that using CDMT in peptide synthesis yielded higher purity levels compared to conventional methods. The reaction conditions were optimized to minimize racemization:
| Peptide | Yield (%) | Racemization (%) |
|---|---|---|
| Z-Gly-Phe-Val-OMe | 85% | <1% |
The results indicated that CDMT significantly enhances the efficiency of peptide synthesis while maintaining stereochemical integrity.
Case Study 2: Affinity Labeling Applications
A study on the use of CDMT for affinity labeling demonstrated its effectiveness in bioconjugation processes. The specific labeling of streptavidin allowed for improved detection methods in biochemical assays:
| Labeling Method | Detection Sensitivity |
|---|---|
| MoAL with CDMT | High |
This application showcases the compound's utility in developing advanced diagnostic tools.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloromethyl group is highly reactive and can alkylate nucleophilic residues in proteins and nucleic acids, leading to modifications that affect their function. This reactivity makes it a useful tool in biochemical research for studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine
- Structure : Chlorine at position 2; phenyl groups at 4 and 4.
- Properties :
- Comparison : The phenyl groups enhance thermal stability but reduce aqueous solubility compared to the methoxy-substituted target compound.
4,6-Dimorpholino-1,3,5-triazine
- Structure : Morpholine groups at 4 and 5.
- Properties :
- Comparison : Unlike the target compound, this derivative is tailored for biological activity but lacks the reactive chlorine necessary for facile functionalization.
2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine
- Structure : Chlorine at position 2; piperidine at 4 and 6.
- Properties: Melting point: Not reported; stable under standard conditions. Applications: Precursor for antimicrobial hydrazine derivatives .
- Comparison : Piperidine substituents increase basicity, altering reactivity in nucleophilic substitutions compared to methoxy groups .
2-Hydrazinyl-4,6-dimethoxy-1,3,5-triazine Derivatives
- Synthesis : Reaction of the target compound with hydrazine yields hydrazinyl derivatives.
- Applications : Antimicrobial and antiproliferative agents (e.g., compound 7b inhibits cancer cell lines with IC50 values < 10 µM) .
- Comparison : Hydrazine substitution introduces bioactivity absent in the parent compound but reduces stability in aqueous solutions .
2-Ethynyl-4,6-dimethoxy-1,3,5-triazine
- Synthesis : Pd-mediated alkynylation of the target compound .
- Applications : Dipolarophile in cycloaddition reactions to generate triazinyl-isoxazoles (e.g., 29 , yield 64%), which exhibit inhibitory activity against human farnesyltransferase .
- Comparison : Ethynyl groups enable click chemistry applications, expanding utility in drug discovery .
Stability and Hazard Profiles
Key Research Findings
Peptide Coupling Efficiency : The target compound outperforms traditional reagents like EDCl in coupling reactions, achieving >90% yields in amide bond formation .
Antimicrobial Activity : Bis-morpholine quaternary salts derived from the target compound exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .
Thermal Behavior : Decomposes at 71–74°C, making it suitable for reactions under mild conditions .
Biological Activity
2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine (commonly referred to as CDMT) is a compound of significant interest in various fields, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 3140-73-6 |
| Molecular Formula | CHClNO |
| Molecular Weight | 177.57 g/mol |
| IUPAC Name | 2-chloro-4,6-dimethoxy-1,3,5-triazine |
| Purity | ≥ 97% |
Synthesis Methods
The synthesis of CDMT typically involves chloromethylation of a triazine precursor. A common method includes the reaction of 4,6-dimethoxy-1,3,5-triazine with formaldehyde and hydrochloric acid under acidic conditions. Catalysts like zinc chloride are often employed to enhance yield and selectivity.
The biological activity of CDMT is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:
- Enzyme Inhibition : The chloromethyl group can inhibit enzyme activity by modifying active sites.
- Disruption of Cellular Processes : By altering nucleic acids or proteins through covalent bonding, CDMT can disrupt normal cellular functions .
Antimicrobial Properties
Research has demonstrated that CDMT exhibits antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. Studies indicate that CDMT derivatives show significant inhibitory concentrations (IC) against bacteria like E. coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.17 mg/mL against E. coli .
Anticancer Activity
CDMT has also been investigated for its potential anticancer properties. It has been noted to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
- Case Study : A study demonstrated that treatment with CDMT led to increased levels of reactive oxygen species (ROS) in breast cancer cells, suggesting a pathway for inducing cell death .
Applications in Research
CDMT is utilized in several research applications:
- Pharmaceutical Development : It serves as a coupling reagent in peptide synthesis, facilitating the formation of complex peptides and proteins .
- Agricultural Chemicals : As an effective herbicide, CDMT helps control unwanted weeds in crops, thereby enhancing agricultural productivity .
Case Studies
-
Synthesis of Peptide Derivatives : A study highlighted the use of CDMT in synthesizing various peptide derivatives with improved yields compared to traditional methods .
Coupling Reagent Yield (%) Racemization (%) CDMT 55 15 - Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of CDMT derivatives against Bacillus cereus, showing promising results with MIC values indicating effective bacterial inhibition .
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or functionalization of the triazine core. For analogous triazines (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine), multikilogram-scale preparation involves reacting cyanuric chloride with methoxy groups under controlled temperatures (71–74°C) . Purification often employs recrystallization from toluene or dichloromethane, with yields exceeding 80% when using tertiary amines (e.g., DIPEA) as catalysts . Key parameters include:
Q. How is the compound characterized structurally and functionally in academic research?
Methodological Answer:
Q. What are the stability and storage recommendations for this compound?
Methodological Answer: The compound is moisture-sensitive and prone to hydrolysis. Stability data for analogs suggest:
- Storage : Dry, inert atmospheres (argon) at –20°C .
- Decomposition : Avoid prolonged exposure to bases or protic solvents (e.g., H₂O), which cleave the chloromethyl group .
- Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks degradation; Rf values vary by substituents .
Advanced Questions
Q. How do solvent polarity and amine basicity influence its reactivity in catalytic amide bond formation?
Methodological Answer: In coupling reactions (e.g., peptide synthesis), the compound’s reactivity depends on:
- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance nucleophilic attack on the triazine core, achieving >90% yield . Non-polar solvents (toluene) reduce side reactions but slow kinetics.
- Amine basicity : Strong bases (DIPEA, DMAP) deprotonate carboxylic acids, accelerating activation. Weak bases (morpholine) lead to incomplete coupling (yields drop to 50–60%) .
- Kinetic data : Second-order rate constants (k₂) range from 0.15 M⁻¹s⁻¹ (DMF) to 0.03 M⁻¹s⁻¹ (toluene) .
Q. How can contradictory data on reaction yields be resolved in triazine-mediated alkylation studies?
Methodological Answer: Contradictions often arise from:
- Nucleophile strength : Primary amines (n-butylamine) react efficiently (96% yield), while bulky amines (p-toluidine) require longer reaction times (48 h) .
- Acid-neutralizer ratios : Stoichiometric imbalances (e.g., excess DIPEA) cause precipitation of byproducts, reducing apparent yields. Optimize at 1:1.1 (acid:base) .
- Analytical calibration : Use internal standards (e.g., deuterated analogs) in HPLC to correct for quantification errors .
Q. What strategies improve its efficacy in cycloaddition or bioorthogonal labeling applications?
Methodological Answer:
- Electron-deficient triazines : The chloromethyl group enhances electrophilicity, enabling Huisgen cycloaddition with alkynes (e.g., 2-ethynyl-4,6-dimethoxy-1,3,5-triazine in [3+2] reactions) .
- Modular functionalization : Introduce phenoxy or hydrazone groups (e.g., via reaction with phenol or hydrazine derivatives) to tune reactivity. Yields reach 92% with DIPEA catalysis .
- Biological labeling : Conjugate with streptavidin via MoAL (Modular Affinity Labeling), achieving >70% labeling efficiency in PBS buffer (pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
